molecular formula C17H16N5O7P B12079754 Adenosine, N-benzoyl-, cyclic 3',5'-(hydrogen phosphate)

Adenosine, N-benzoyl-, cyclic 3',5'-(hydrogen phosphate)

Cat. No.: B12079754
M. Wt: 433.3 g/mol
InChI Key: NXYCBMGKNCJXIC-UHFFFAOYSA-N
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Description

Adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) is a cyclic nucleotide derivative of adenosine. This compound is known for its role in various biochemical processes, particularly as a second messenger in cellular signal transduction pathways. It is structurally characterized by the presence of a benzoyl group attached to the adenosine moiety and a cyclic phosphate group at the 3’ and 5’ positions of the ribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) typically involves the following steps:

    Benzoylation of Adenosine: Adenosine is reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.

    Cyclization: The benzoylated adenosine is then subjected to cyclization using phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) under controlled conditions to form the cyclic phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Purification: Using techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyclic phosphate group, converting it into linear phosphate derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoyl derivatives with additional oxygen functionalities.

    Reduction: Linear phosphate derivatives.

    Substitution: Benzoyl-substituted adenosine derivatives with various functional groups.

Scientific Research Applications

Adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) has several applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.

    Biology: Investigated for its role in cellular signaling pathways, particularly in the regulation of cyclic nucleotide-dependent processes.

    Medicine: Explored for its potential therapeutic effects in modulating cellular responses, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It activates cyclic nucleotide-dependent protein kinases, leading to the phosphorylation of target proteins. This phosphorylation event triggers various downstream effects, including changes in gene expression, enzyme activity, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclic Adenosine Monophosphate (cAMP): A well-known second messenger involved in many biological processes.

    Cyclic Guanosine Monophosphate (cGMP): Another cyclic nucleotide that plays a crucial role in cellular signaling.

    N6-Benzoyladenosine 3’,5’-Cyclic Monophosphate: A similar compound with a benzoyl group at the N6 position.

Uniqueness

Adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) is unique due to the specific positioning of the benzoyl group and the cyclic phosphate structure. This unique configuration allows it to interact differently with cellular targets compared to other cyclic nucleotides, potentially leading to distinct biological effects.

Properties

IUPAC Name

N-[9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCBMGKNCJXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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